Scientific Field: Organic Chemistry
Application Summary: 2-(Oxiran-2-yl)pyridine can be used in the preparation of pyridine derivatives.
Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives.
Results or Outcomes: The use of magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet.
Scientific Field: Organic Chemistry
Application Summary: 2-(Oxiran-2-yl)pyridine can be used in the synthesis of novel 2-(Pyridin-2-yl) compounds
Methods of Application: An efficient copper-catalyzed oxygen-free synthesis of pyridin-2-yl-methanones via the direct oxidation of Csp3 -H with water.
Results or Outcomes: The result of the hydroxyproline assay displayed that certain compounds are potent inhibitors of collagen prolyl-4-hydroxylase.
2-(Oxiran-2-yl)pyridine, also known as 2-(2-pyridylethylene oxide), is an organic compound characterized by a pyridine ring fused with an epoxide (oxiran) ring. The molecular formula for this compound is C₇H₇NO, comprising a six-membered pyridine ring containing five carbon atoms and one nitrogen atom, along with a three-membered epoxide ring consisting of two carbon atoms and one oxygen atom. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to participate in hydrogen bonding or coordinate covalent bonding with other molecules. This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure .
The chemical reactivity of 2-(Oxiran-2-yl)pyridine is largely influenced by its epoxide group, which is known for its electrophilic nature. The epoxide can undergo ring-opening reactions when exposed to nucleophiles, leading to various derivatives. For instance, one significant reaction involves the nucleophilic attack on the epoxide by amines or alcohols, resulting in the formation of substituted pyridine derivatives . Additionally, 2-(Oxiran-2-yl)pyridine can participate in oxidative transformations and coupling reactions that further diversify its chemical landscape .
Research into the biological activity of 2-(Oxiran-2-yl)pyridine has revealed potential applications in medicinal chemistry. Studies indicate that compounds containing a pyridine moiety exhibit a range of biological activities, including antimicrobial and anticancer properties. For example, derivatives synthesized from 2-(Oxiran-2-yl)pyridine have shown promise as inhibitors of collagen prolyl-4-hydroxylase, which is crucial in collagen biosynthesis and could be targeted for therapeutic interventions in fibrotic diseases .
The synthesis of 2-(Oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with epichlorohydrin in the presence of a base:
text2-Bromopyridine + Epichlorohydrin + Base -> 2-(Oxiran-2-yl)pyridine + Byproducts
This method allows for the formation of the desired oxirane-pyridine compound while generating byproducts that vary based on specific reaction conditions . Other synthetic routes may include modifications to existing pyridine derivatives or utilizing different epoxide sources to achieve varied functionalization.
The applications of 2-(Oxiran-2-yl)pyridine extend into various fields, particularly in organic synthesis and medicinal chemistry. It serves as an intermediate for synthesizing novel pyridine derivatives that can be utilized in pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with enhanced biological activity, making it valuable in drug discovery efforts .
Interaction studies involving 2-(Oxiran-2-yl)pyridine focus on its reactivity with biological macromolecules and small molecules. Due to its electrophilic nature, it can interact with nucleophilic sites in proteins or enzymes, potentially leading to covalent modifications that affect biological function. Such studies are critical for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2-(Oxiran-2-yl)pyridine, including:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methyl-4-(oxiran-2-yl)pyridine | Structure | Methyl group substitution enhances lipophilicity |
4-(Oxiran-2-yl)pyridine | Structure | Different position of oxirane affects reactivity |
N-(Pyridin-2-yl)oxirane | Structure | Contains nitrogen directly bonded to oxirane |
These compounds exhibit unique characteristics based on their substitutions and positioning relative to the oxirane and pyridine rings. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, distinguishing them from 2-(Oxiran-2-yl)pyridine.